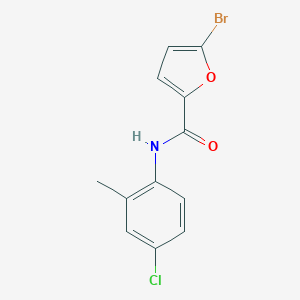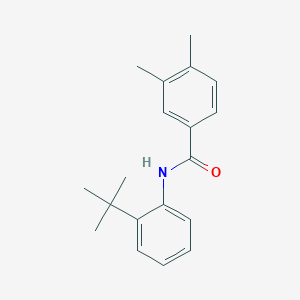![molecular formula C22H19FN2O4S B296720 Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296720.png)
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known by several names, including TAK-659 and SHP2 inhibitor, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses in biochemical and physiological research.
Mecanismo De Acción
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate works by inhibiting the activity of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. By inhibiting SHP2, this compound can disrupt cell signaling pathways and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and modulating immune responses. These effects make this compound a promising candidate for further research in a variety of areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is its specificity as a SHP2 inhibitor, which makes it a valuable tool for studying cell signaling pathways. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for research on Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate. One area of focus is optimizing its synthesis method to improve yield and purity. Other areas of research include exploring its potential as a cancer treatment and its effects on immune responses and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas.
Métodos De Síntesis
The synthesis of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves several steps, including the reaction of 3-fluorobenzyl mercaptan with 5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylic acid, followed by esterification with methyl iodide. This synthesis method has been optimized through several studies, resulting in a high yield of the final product.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of study has been its potential as a SHP2 inhibitor, which could have implications for the treatment of cancer and other diseases. Other areas of research have focused on its potential as a kinase inhibitor and its effects on cell signaling pathways.
Propiedades
Fórmula molecular |
C22H19FN2O4S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4S/c1-28-16-8-6-14(7-9-16)18-17(11-24)21(25-20(26)19(18)22(27)29-2)30-12-13-4-3-5-15(23)10-13/h3-10,18-19H,12H2,1-2H3,(H,25,26) |
Clave InChI |
YIKDONVKZLTBFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)

![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)

![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)

